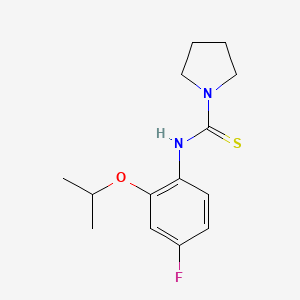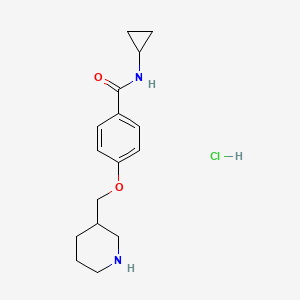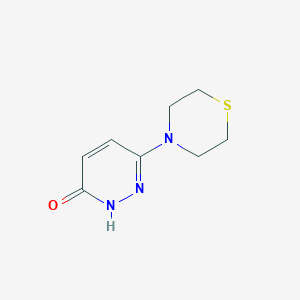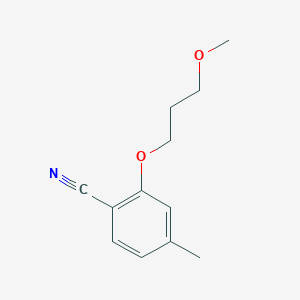
2-(3-Methoxypropoxy)-4-methylbenzonitrile
Overview
Description
2-(3-Methoxypropoxy)-4-methylbenzonitrile, commonly known as MPMB, is an organic compound that belongs to the class of benzonitriles. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Corrosion Inhibition
- Application : 2-(3-Methoxypropoxy)-4-methylbenzonitrile derivatives have been investigated for their properties as corrosion inhibitors. For instance, derivatives like 5′-amino-2,3″,4-trihydroxy-1,3-methoxy,1′:3′,1″-terphenyl-4′,6′-dicarbonitrile showed significant effectiveness in inhibiting corrosion in metal surfaces, specifically in environments like 1 M HCl and 0.5 M NaOH (Verma et al., 2015) (Verma et al., 2015).
Synthesis of Derivatives
- Application : The compound has been utilized in the synthesis of various chemical derivatives. For example, its derivative, 1-chloro-6-methoxy-isoquinolin-3-ol, has been synthesized through a process involving carboxylation and cyclization, providing a more efficient and less hazardous method than previous approaches (Zheng et al., 2009).
Tyrosinase Inhibition
- Application : Certain benzonitrile derivatives, like 4-methylbenzonitrile, have been identified as inhibitors of mushroom tyrosinase. These compounds exhibit varying degrees of inhibition, making them potential candidates for studies in areas like melanin formation and skin hyperpigmentation (Nihei & Kubo, 2019).
Thermochemical Studies
- Application : The compound has been included in thermochemical studies to understand the interactions between different substituent groups, like cyano and methyl groups, in benzonitriles. This research aids in the development of group-additivity terms for estimating thermochemical properties of substituted benzenes (Zaitseva et al., 2015).
properties
IUPAC Name |
2-(3-methoxypropoxy)-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-4-5-11(9-13)12(8-10)15-7-3-6-14-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMATKYJBLIQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropoxy)-4-methylbenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)
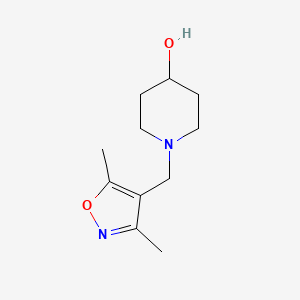
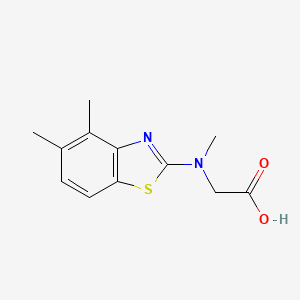
![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)
